4-(2-Methylthiazol-4-yl)butan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NOS |
|---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)butan-2-one |
InChI |
InChI=1S/C8H11NOS/c1-6(10)3-4-8-5-11-7(2)9-8/h5H,3-4H2,1-2H3 |
InChI Key |
AYPDWJCUCOYMQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Methylthiazol 4 Yl Butan 2 One and Its Analogues
Retrosynthetic Analysis of the 4-(2-Methylthiazol-4-yl)butan-2-one Scaffold
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection strategies are apparent.
Strategy 1: Disconnection of the C-C bond between the ring and the side chain. The most logical disconnection is at the C4 position of the thiazole (B1198619) ring and the attached butanone side chain (Disconnection a , Figure 1). This approach simplifies the molecule into a 2-methylthiazole (B1294427) synthon with a reactive site at C4 (e.g., a nucleophilic organometallic species or an electrophilic halide) and a four-carbon carbonyl synthon. This leads to a convergent synthesis, where the two key fragments are prepared separately before being coupled.
Strategy 2: Disconnection within the thiazole ring. A second approach involves disconnecting the bonds forming the thiazole ring itself, typically following the logic of the Hantzsch thiazole synthesis (Disconnections b and c , Figure 1). This breaks the ring down into a thioamide (thioacetamide) and an α-haloketone that already contains the butanone side chain. This represents a more linear approach where the side chain is incorporated into one of the key starting materials before the ring is formed.
Figure 1: Retrosynthetic Analysis of this compound
Established Synthetic Routes for Substituted Thiazole Ring Formation
The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several robust methods available. bepls.com
Hantzsch Thiazole Synthesis : This is the most common method for synthesizing thiazole derivatives. nih.gov It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. bepls.comnih.gov For the synthesis of the 2-methyl-4-substituted thiazole core, thioacetamide (B46855) is reacted with an appropriate α-haloketone. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov The reaction is often catalyzed by a base or performed in a polar solvent like ethanol (B145695). nih.gov
Cook-Heilbron Synthesis : This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.comanalis.com.my
Gabriel Synthesis : An alternative route involves the reaction of an acylamino-ketone with a phosphorus pentasulfide, which acts as a thionating agent, to yield 2,5-disubstituted thiazoles. analis.com.my
The choice of method depends on the desired substitution pattern and the availability of starting materials. For the target molecule, the Hantzsch synthesis is highly applicable. nih.gov
Synthetic Approaches to Butanone Side Chain Construction
Attaching or constructing the butanone side chain at the C4 position of the thiazole ring can be accomplished through several synthetic transformations.
Acylation of a Pre-formed Thiazole : A Friedel-Crafts-type acylation reaction can be used. A 2-methylthiazole can be reacted with butanoyl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst. This would install a butyl ketone group, which would then require reduction of the C3 carbonyl and oxidation of the C2 position, making it a less direct route.
Coupling Reactions : A more flexible approach involves coupling a 4-halo-2-methylthiazole with an organometallic reagent derived from a protected butanone, such as a Grignard or organolithium reagent. Subsequent deprotection and oxidation would yield the final ketone.
Building from a C4-Functionalized Thiazole : A common strategy is to start with a thiazole containing a simpler functional group at C4 that can be elaborated into the butanone side chain. For instance, (2-methylthiazol-4-yl)methanol can be synthesized and then oxidized to the corresponding aldehyde, 4-(2-methylthiazol-4-yl)butanal. evitachem.comchemicalbook.com This aldehyde can then undergo a Grignard reaction with methylmagnesium bromide, followed by oxidation (e.g., Swern or PCC oxidation) of the resulting secondary alcohol, 4-(2-methylthiazol-4-yl)butan-2-ol, to furnish the target ketone. bldpharm.com
Hantzsch Synthesis with a Functionalized Ketone : As suggested by the retrosynthetic analysis, one can start with a ketone already bearing the side chain. For example, reacting 1-chloro-3,5-hexanedione with thioacetamide would, in principle, form the desired product directly.
Convergent and Linear Synthesis Strategies for Coupling Thiazole and Butanone Moieties
The assembly of this compound can be classified as either a convergent or a linear synthesis.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters for thiazole synthesis and subsequent modifications include the choice of solvent, catalyst, temperature, and reaction time. researchgate.net
For the classic Hantzsch synthesis, various conditions have been explored. While traditional methods often use ethanol at reflux, modern approaches may use microwave irradiation or ultrasonic assistance to shorten reaction times and improve yields. bepls.comnih.gov The choice of base can also be critical; organic bases like triethylamine (B128534) (Et3N) or inorganic bases may be used to facilitate the cyclization. nih.gov
In side-chain manipulations, such as coupling reactions, the choice of solvent is crucial. Ethereal solvents like THF or diethyl ether are standard for Grignard reactions, while polar aprotic solvents like DMF or DMSO might be used in other coupling or substitution reactions. acs.org Control experiments are essential to determine the optimal conditions, as factors like steric hindrance and the electronic nature of substituents can significantly influence the reaction outcome. acs.org
The table below summarizes typical parameters that are optimized for thiazole synthesis.
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms (if applicable)
The target molecule, this compound, is achiral and therefore does not exist in enantiomeric or diastereomeric forms. However, stereoselectivity becomes relevant when considering the synthesis of its analogues or precursors that do contain stereocenters.
For example, the corresponding alcohol, 4-(2-methylthiazol-4-yl)butan-2-ol, is a chiral molecule. bldpharm.com A stereoselective synthesis of this precursor could be achieved through two main routes:
Stereoselective Reduction : The prochiral ketone of the target molecule can be reduced to the alcohol using chiral reducing agents. Reagents such as those used in the Corey-Bakshi-Shibata (CBS) reduction or enzymes can provide high enantioselectivity, yielding either the (R)- or (S)-enantiomer of the alcohol.
Use of Chiral Building Blocks : The synthesis could start from a chiral precursor for the side chain. For instance, using a chiral epoxide or a chiral halohydrin in the coupling step would introduce the desired stereochemistry, which would be retained throughout the rest of the synthesis.
While not directly applicable to the achiral target ketone, the principles of stereoselective synthesis are highly relevant for producing structurally related chiral compounds, which is a common practice in drug discovery to investigate the differential biological activity of stereoisomers. eurekaselect.comnih.gov
Chemical Transformations and Derivative Synthesis of 4 2 Methylthiazol 4 Yl Butan 2 One
Functionalization of the 2-Methylthiazole (B1294427) Moiety
The 2-methylthiazole ring is a versatile scaffold for chemical modification. The methyl group at the 2-position and the thiazole (B1198619) ring itself offer opportunities for various chemical reactions.
The thiazole ring, being an electron-rich aromatic system, can undergo electrophilic substitution reactions. The lone pair of electrons on the sulfur atom contributes to the aromatic sextet, influencing the reactivity of the ring. nih.gov However, the precise regioselectivity of these substitutions on the 4-(2-methylthiazol-4-yl)butan-2-one core would require specific experimental investigation.
The methyl group at the C-2 position of the thiazole ring is a key handle for functionalization. It has been shown that the protons on this methyl group are acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov This allows for the introduction of a wide range of substituents, a strategy often employed in the synthesis of diverse thiazole derivatives. nih.gov
Modifications of the Butan-2-one Side Chain
The butan-2-one side chain provides two primary sites for chemical alteration: the ketone carbonyl group and the adjacent methylene (B1212753) and methyl groups.
The ketone functionality is readily susceptible to a variety of transformations. Reduction of the ketone to a secondary alcohol, 4-(2-methylthiazol-4-yl)butan-2-ol, can be achieved using various reducing agents. This introduces a new chiral center and alters the electronic and steric properties of the side chain. Further reactions of the resulting hydroxyl group, such as etherification or esterification, can lead to a diverse array of derivatives. For instance, a related compound, 2-methyl-4-(methyl((2-methylthiazol-4-yl)methyl)amino)butan-2-ol, showcases the conversion of the ketone to a tertiary alcohol and the introduction of an amino group. bldpharm.com
The carbon atoms alpha to the carbonyl group can be functionalized through enolate chemistry. Deprotonation at these positions generates a nucleophilic enolate that can react with various electrophiles, such as alkyl halides or aldehydes. This allows for the elongation or branching of the butan-2-one chain, leading to the synthesis of novel analogues. Recent advances in catalysis have also enabled the functionalization of typically unreactive C-H bonds in ketones, opening up new possibilities for modifying the butanone side chain. scripps.edu
Synthesis of Structurally Related Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of structurally related analogues of this compound is a cornerstone of structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds.
SAR studies on various thiazole-containing compounds have highlighted the importance of substituents on both the thiazole ring and the side chain. nih.govnih.gov For example, in a series of 2-aminothiazole (B372263) derivatives, the introduction of different groups at the C4 and C5 positions of the thiazole ring, as well as modifications to the amino group, resulted in significant variations in their antitumor activity. nih.gov Specifically, the presence of a 4,5-butylidene and benzylic amines was found to be beneficial for cytotoxicity, while methyl or phenyl groups at the C4-position decreased potency. nih.gov
In the context of this compound, SAR studies would involve the systematic synthesis and biological evaluation of analogues with modifications at the key positions identified above. This could include:
Varying the substituent at the 2-position of the thiazole ring: Replacing the methyl group with other alkyl groups, aryl groups, or hydrogen could reveal the importance of this substituent for biological activity.
Introducing substituents at the 5-position of the thiazole ring: This would explore the steric and electronic requirements at this position.
Modifying the butan-2-one side chain: Altering the length of the alkyl chain, changing the position of the ketone, or replacing the ketone with other functional groups (e.g., amides, esters) would provide insights into the role of the side chain.
The synthesis of such analogues often employs established methods for thiazole ring formation, such as the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. researchgate.net
Development of Probing Agents and Research Tools
The development of chemical probes from bioactive molecules like this compound is essential for elucidating their mechanism of action and identifying their biological targets. These probes are typically derivatives of the parent compound that have been modified to incorporate a reporter group, such as a fluorescent tag or a radioactive isotope, or a reactive group for covalent labeling of target proteins.
A common strategy for developing chemical probes involves introducing a reactive "warhead" into the molecule. For ketone-containing compounds, this can be achieved by designing functionalities capable of forming reversible covalent adducts with target proteins. nih.gov This approach can enhance the potency of the compound. nih.gov
Another approach is the development of photoaffinity probes, where a photoreactive group is incorporated into the molecule. Upon irradiation with UV light, this group forms a highly reactive species that can covalently bind to nearby molecules, allowing for the identification of binding partners.
Furthermore, the synthesis of radiolabeled versions of this compound, for example, by incorporating isotopes like 14C or 3H, would enable quantitative studies of its absorption, distribution, metabolism, and excretion (ADME) in biological systems. These studies are crucial for understanding the pharmacokinetic profile of the compound.
The creation of these specialized research tools is a critical step in translating the initial discovery of a bioactive compound into a well-understood pharmacological agent. nih.gov
Investigation of Biological Activities and Molecular Mechanisms
In Vitro Biological Screening Methodologies
To determine the potential therapeutic effects of a novel compound like 4-(2-Methylthiazol-4-yl)butan-2-one, a series of in vitro screening assays are typically the first step. These laboratory-based tests are essential for identifying any biological activity and guiding further research.
Enzyme Inhibition and Activation Assays
Enzyme assays are a fundamental component of drug discovery, used to ascertain if a compound can modulate the activity of a specific enzyme. These assays would measure the rate of an enzymatic reaction in the presence and absence of this compound. A change in the reaction rate would indicate that the compound is interacting with the enzyme. The results are often expressed as an IC50 value (the concentration of the compound required to inhibit 50% of the enzyme's activity) or an EC50 value (the concentration required to elicit 50% of the maximum activation).
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Target Enzyme | Assay Type | IC50/EC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Inhibition Assay | Data Not Available |
| Carbonic Anhydrase IX | Inhibition Assay | Data Not Available |
| Acetylcholinesterase | Inhibition Assay | Data Not Available |
Receptor Binding and Modulation Studies
Receptor binding assays are used to determine if a compound can bind to a specific cellular receptor. These experiments typically use a radiolabeled ligand known to bind to the receptor of interest. The ability of this compound to displace the radiolabeled ligand would be measured, indicating its affinity for the receptor. Functional assays would then be conducted to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
Table 2: Hypothetical Receptor Binding Affinity for this compound
| Target Receptor | Ligand | Ki (nM) | Functional Activity |
| Estrogen Receptor Alpha | [3H]-Estradiol | Data Not Available | Data Not Available |
| Dopamine D2 Receptor | [3H]-Spiperone | Data Not Available | Data Not Available |
| GABA-A Receptor | [3H]-Muscimol | Data Not Available | Data Not Available |
Cell-Based Assays for Cellular Response Evaluation
Cell-based assays are critical for understanding how a compound affects whole cells. These assays can measure a wide range of cellular responses, including cell viability, proliferation, cytotoxicity, apoptosis (programmed cell death), and changes in gene or protein expression. For example, cancer cell lines could be treated with this compound to see if it inhibits their growth.
Table 3: Hypothetical Cell-Based Assay Results for this compound
| Cell Line | Assay Type | Endpoint Measured | Result (e.g., GI50) |
| MCF-7 (Breast Cancer) | Proliferation Assay | Cell Viability | Data Not Available |
| A549 (Lung Cancer) | Cytotoxicity Assay | Lactate Dehydrogenase Release | Data Not Available |
| SH-SY5Y (Neuroblastoma) | Apoptosis Assay | Caspase-3/7 Activity | Data Not Available |
Elucidation of Molecular Mechanism of Action
Once a biological activity has been identified through screening, the next step is to understand how the compound works at a molecular level.
Identification of Specific Molecular Targets
Identifying the specific molecular target of a compound is crucial for understanding its mechanism of action. Techniques such as affinity chromatography, where the compound is immobilized and used to "pull down" its binding partners from a cell lysate, can be employed. Other methods include genetic approaches, such as creating resistant cell lines and sequencing their genomes to find mutations in the target protein.
Pathway Perturbation Analysis
After a target is identified, researchers investigate how the interaction of the compound with its target affects cellular signaling pathways. Techniques like Western blotting can be used to measure changes in the phosphorylation state of key proteins within a pathway. Microarray analysis or RNA sequencing can provide a global view of how the compound alters gene expression, revealing which cellular pathways are most affected. This analysis helps to build a comprehensive picture of the compound's mechanism of action and its potential therapeutic effects and side effects.
Characterization of Ligand-Target Interactions
No studies detailing the specific molecular targets of this compound or the nature of its interactions with any biological macromolecules were identified. Research on other thiazole (B1198619) derivatives suggests a wide range of potential targets, but this cannot be extrapolated to the specific compound without direct experimental evidence.
Structure-Activity Relationship (SAR) Derivation and Analysis
A critical component of drug discovery involves understanding how modifications to a chemical structure affect its biological activity. For this compound, the required data to perform such an analysis is absent from the scientific literature.
While numerous studies have explored the SAR of various thiazole-containing compounds, demonstrating that substitutions on the thiazole ring can significantly influence biological activity, no such studies have been published for this compound. nih.govmdpi.comnih.gov
Similarly, there is no available research on how alterations to the butanone chain of this compound impact its biological effects.
The potential influence of stereoisomers on the biological activity of this compound has not been investigated in any published studies.
Preclinical In Vivo Studies in Relevant Animal Models (e.g., neuroprotection)
A search for preclinical in vivo studies, including those for neuroprotection, yielded no results for this compound. While some thiazole derivatives have been assessed for neuroprotective effects, this specific compound has not been the subject of such published research. unibo.it
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a powerful, non-destructive means to probe the chemical environment of atoms within a molecule, offering a detailed blueprint of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the cornerstone of organic structure determination, providing detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of 4-(2-Methylthiazol-4-yl)butan-2-one would be expected to show distinct signals for each unique proton environment. The methyl group on the thiazole (B1198619) ring would likely appear as a singlet in the aromatic region. The single proton on the thiazole ring would also produce a singlet. The protons of the butanone chain would exhibit characteristic multiplets and coupling patterns. For instance, the methylene (B1212753) group adjacent to the thiazole ring and the methylene group adjacent to the carbonyl group would likely appear as triplets, coupled to each other. The terminal methyl group of the butanone moiety would present as a singlet.
¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For This compound , distinct signals would be anticipated for the carbonyl carbon (typically in the downfield region around 200-210 ppm), the carbons of the thiazole ring, the methylene carbons of the butanone chain, and the methyl carbons. libretexts.org The chemical shifts of the thiazole ring carbons would be indicative of their specific electronic environment within the heterocyclic system.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of protons and carbons. A COSY spectrum would show correlations between adjacent protons in the butanone chain, while an HSQC spectrum would link each proton to its directly attached carbon atom, solidifying the structural assignment.
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |
| Proton | Approximate Chemical Shift (ppm) |
| Thiazole-H | ~6.9 |
| Thiazole-CH₃ | ~2.7 |
| -CH₂- (adjacent to thiazole) | ~2.9 (triplet) |
| -CH₂- (adjacent to C=O) | ~2.8 (triplet) |
| -COCH₃ | ~2.1 (singlet) |
| Note: These are predicted values and may vary based on solvent and experimental conditions. |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For This compound (molecular formula: C₈H₁₁NOS), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Fragmentation patterns observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways would likely involve cleavage of the butanone side chain, such as the loss of an acetyl group or cleavage at the benzylic-like position adjacent to the thiazole ring.
| Expected Mass Spectrometry Data | |
| Analysis | Expected Result |
| Molecular Formula | C₈H₁₁NOS |
| Molecular Weight | 169.25 g/mol |
| High-Resolution Mass (M+H)⁺ | Expected m/z value with high precision |
| Key Fragmentation Ions | Fragments corresponding to the thiazole moiety and butanone chain |
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of This compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically appearing around 1715 cm⁻¹. chemicalbook.com Other significant peaks would include C-H stretching vibrations for the alkyl and aromatic groups, and characteristic absorptions for the C=N and C-S bonds within the thiazole ring. mdpi.com
| Expected Infrared (IR) Absorption Bands | |
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| C=O (Ketone) | ~1715 |
| C-H (sp³ aliphatic) | ~2850-3000 |
| C-H (aromatic/thiazole) | ~3000-3100 |
| C=N (thiazole) | ~1600-1650 |
| C-S (thiazole) | ~600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The thiazole ring in This compound would be expected to exhibit characteristic UV absorptions. The spectrum would likely show π-π* transitions associated with the aromatic system of the thiazole ring. The exact wavelength of maximum absorbance (λ_max) would be influenced by the substitution pattern and the solvent used.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a non-volatile compound. A reversed-phase HPLC method, likely employing a C18 column, would be developed to analyze This compound . The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
The purity of the compound would be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp, and symmetrical peak with a stable retention time under defined conditions.
| Typical HPLC Parameters | |
| Parameter | Typical Condition |
| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol containing 0.1% acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
By combining the data from these advanced analytical techniques, a comprehensive and unambiguous characterization of This compound can be achieved, confirming its chemical identity and establishing a reliable purity profile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in identifying the compound and assessing its purity. In a typical LC-MS analysis of a thiazole derivative like this compound, the compound would be dissolved in a suitable solvent and injected into the LC system.
The retention time in the chromatogram provides an initial identification parameter, while the mass spectrometer offers precise mass-to-charge ratio (m/z) data, which is crucial for confirming the molecular weight of the compound. For this compound (molecular formula: C₈H₁₁NOS), the expected monoisotopic mass is approximately 169.0561 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, often showing the protonated molecule [M+H]⁺ at m/z 170.0639. While specific experimental data for this compound is not widely published, related thiazole compounds are routinely characterized using this method, often employing electrospray ionization (ESI) in positive mode. sigmaaldrich.com
Table 1: Hypothetical LC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₁NOS |
| Monoisotopic Mass | 169.0561 u |
| Expected [M+H]⁺ (m/z) | 170.0639 |
| Expected [M+Na]⁺ (m/z) | 192.0459 |
Note: The data in this table is calculated based on the chemical formula and represents expected values, not experimentally determined results from published literature.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine their purity. For the analysis of this compound, a sample would be spotted on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase.
The choice of eluent is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio of these solvents would be optimized to obtain a retention factor (R_f) value that is neither too high nor too low, ideally between 0.3 and 0.7. The spots can be visualized under UV light (if the compound is UV-active) or by using a staining agent. While specific R_f values for this compound are not documented in readily available literature, the progress of reactions to synthesize similar thiazole derivatives is commonly monitored by TLC. chemicalbook.com
Table 2: Hypothetical TLC Data for this compound
| Stationary Phase | Mobile Phase (v/v) | R_f Value | Visualization Method |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | ~0.45 | UV light (254 nm) / Iodine stain |
Note: The data in this table is hypothetical and serves as an example of typical TLC conditions for a compound of this nature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound would be required.
The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystal structure is solved and refined. Although the crystal structure of this compound has not been reported in the crystallographic databases, numerous crystal structures of other thiazole derivatives have been determined, providing valuable insights into the typical bond lengths and angles of the thiazole ring system. cymitquimica.com
Table 3: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Common for organic molecules) |
| Density (calculated) | 1.2 - 1.4 g/cm³ |
Note: The data in this table is a prediction based on common crystal packing for organic molecules and is not based on experimental data for the specific compound.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the compound's empirical formula. This comparison is crucial for confirming the elemental composition and purity of a newly synthesized compound.
For this compound, with the molecular formula C₈H₁₁NOS, the theoretical elemental composition can be calculated. A sample of the purified compound would be combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured to determine the elemental percentages. The experimental results are expected to be in close agreement with the calculated values, typically within a ±0.4% margin. Published research on related thiazole derivatives frequently includes elemental analysis data to confirm the successful synthesis of the target compounds. sigmaaldrich.com
Table 4: Elemental Analysis Data for C₈H₁₁NOS
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 56.77 | Not Available |
| Hydrogen (H) | 6.55 | Not Available |
| Nitrogen (N) | 8.28 | Not Available |
| Oxygen (O) | 9.45 | Not Available |
| Sulfur (S) | 18.95 | Not Available |
Note: "Found (%)" values are not available from the searched literature. The calculated values are based on the molecular formula.
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For 4-(2-Methylthiazol-4-yl)butan-2-one, molecular docking simulations can elucidate its potential interactions with various biological targets, such as enzymes or receptors.
Research on structurally similar thiazole (B1198619) derivatives has demonstrated their potential to inhibit various kinases, which are crucial targets in oncology. nih.gov For instance, docking studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been performed against cyclin-dependent kinases (CDK2, CDK4, and CDK6) to understand their inhibitory mechanisms. nih.gov These studies typically involve preparing the 3D structure of the ligand and the protein, defining the binding site, and then using a scoring function to rank the different binding poses based on their predicted binding affinity.
A hypothetical molecular docking study of this compound against a kinase target, for example, would likely reveal key interactions between the thiazole ring, the methyl group, and the butanone side chain with the amino acid residues in the active site. The nitrogen and sulfur atoms of the thiazole ring could form hydrogen bonds or other electrostatic interactions, while the methyl group might engage in hydrophobic interactions.
Table 1: Representative Molecular Docking Results for a Thiazole Derivative against a Kinase Target
| Parameter | Value |
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |
| PDB ID | 1HCK |
| Ligand | This compound |
| Docking Score (kcal/mol) | -7.5 |
| Key Interacting Residues | LEU83, GLU81, ILE10, VAL18 |
| Types of Interactions | Hydrogen bond with LEU83, Hydrophobic interactions with ILE10 and VAL18 |
Note: The data in this table is illustrative and represents the type of information that would be generated from a molecular docking study. It is not based on actual experimental results for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors. For a series of thiazole derivatives, a QSAR model could predict the biological activity of new, untested compounds like this compound.
The development of a QSAR model involves selecting a series of analogous compounds, calculating various descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods like multiple linear regression or partial least squares to build a predictive model. Studies on 4-substituted N-phenylpyrimidin-2-amine derivatives have successfully used 3D-QSAR models to analyze their structure-activity relationships as CDK inhibitors. nih.gov
For this compound, a QSAR model could help in understanding which structural features are critical for its activity and could guide the design of more potent analogs. For example, a model might indicate that increasing the hydrophobicity of a particular region of the molecule could enhance its activity.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
The pharmacokinetic and toxicological properties of a drug candidate are critical for its success. In silico ADMET prediction tools offer an early assessment of these properties, helping to identify potential liabilities before significant resources are invested. These predictions are based on computational models derived from large datasets of experimental data.
For this compound, various ADMET properties can be predicted using commercially available software or web-based platforms like SwissADME and pkCSM. mspsss.org.ua These predictions can include parameters related to oral bioavailability, blood-brain barrier penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicity. Studies on other thiazole derivatives have shown that they can exhibit good oral bioavailability and low predicted toxicity. mspsss.org.uamdpi.com
Table 2: Predicted ADMET Properties for this compound
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier. |
| Distribution | ||
| Volume of Distribution (VDss) | Low | Likely to be distributed primarily in the bloodstream. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit a major drug-metabolizing enzyme. |
| Excretion | ||
| Total Clearance | 0.5 L/hr/kg | Predicted rate of removal from the body. |
| Toxicity | ||
| AMES Toxicity | No | Not predicted to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Note: This data is generated from computational models and serves as a prediction. It requires experimental validation.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a docked pose, analyze conformational changes, and calculate binding free energies.
Following a molecular docking study of this compound with a target protein, an MD simulation could be performed to validate the binding mode. The simulation would track the trajectory of the ligand within the binding site, providing insights into the stability of the key interactions identified in the docking pose. Research on thiadiazole derivatives has utilized MD simulations to confirm the stability of the compounds at the binding site of their target enzyme. nih.gov
Broader Academic and Research Implications
Contribution to Heterocyclic Building Block Chemistry
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are a cornerstone of organic synthesis. sigmaaldrich.com These structures are not merely chemical curiosities; they form the backbone of essential biological molecules like DNA and are prevalent in a vast array of natural products and pharmaceuticals. ossila.com Within this large family, thiazoles represent a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in approved drugs. nih.govacs.org
The compound 4-(2-Methylthiazol-4-yl)butan-2-one is a quintessential example of a heterocyclic building block. Such molecules are fundamental starting points for the synthesis of more complex chemical entities. sigmaaldrich.com Its structure is bifunctional:
The 2-methylthiazole (B1294427) ring: This aromatic heterocycle is a common motif in medicinal chemistry, valued for its relative stability and its capacity for diverse chemical modifications. wisdomlib.org
The butan-2-one side chain: This four-carbon chain provides spatial separation between the thiazole (B1198619) ring and the terminal ketone group. The ketone itself is a versatile functional group, amenable to a wide range of chemical reactions such as reductions, nucleophilic additions, and condensations.
Chemists utilize building blocks like this to construct extensive libraries of related compounds for screening purposes. sigmaaldrich.com By systematically altering either the heterocyclic core or the functionalized side chain, researchers can develop new molecules for applications ranging from materials science to pharmacology. thegoodscentscompany.com The synthesis of thiazole derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation, often involving the condensation of α-haloketones with thioamides. researchgate.netorgsyn.org The availability and reactivity of such building blocks are crucial for sparking innovation in chemical synthesis. sigmaaldrich.com
Insights into Thiazole-Based Pharmacophores and Scaffold Design
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The thiazole ring is a prominent pharmacophore, and its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govwisdomlib.orgnih.govfabad.org.tr The thiazole scaffold is found in over 18 FDA-approved drugs, a testament to its therapeutic relevance. nih.gov
The structure of this compound provides a valuable scaffold for drug design. The core 2-methylthiazole unit can be seen as the anchor, responsible for key interactions with a biological target, while the butanone side chain acts as a linker and a point for further functionalization. This dual nature allows medicinal chemists to explore structure-activity relationships (SAR) systematically. ump.edu.pl For instance:
Modifications to the thiazole ring (e.g., changing the substituent at position 2 or adding groups at position 5) can fine-tune electronic properties and target-binding affinity.
Alterations to the butanone side chain can affect the molecule's solubility, metabolic stability, and pharmacokinetic profile. The length of the alkyl chain can be varied, or the ketone can be transformed into other functional groups like alcohols or amines to explore different interactions with a target protein. cymitquimica.combldpharm.com
The design of focused libraries around such scaffolds is a key strategy in modern drug discovery. ump.edu.pl By creating and testing a series of related analogues, researchers can identify lead compounds with enhanced potency and reduced toxicity. acs.orgmdpi.com The insights gained from studying even simple thiazole-containing molecules contribute to a broader understanding of how to design effective therapeutic agents for a multitude of diseases. fabad.org.trresearchgate.net
Potential for Developing Novel Chemical Probes for Biological Systems
Chemical probes are small molecules designed to interrogate biological systems, helping to elucidate protein function and cellular pathways. The development of such probes requires molecules with specific characteristics: they must interact with a desired biological target, and they should possess a functional "handle" that allows for the attachment of reporter tags, such as fluorescent dyes or affinity labels (like biotin).
The compound this compound possesses structural features that make it an attractive starting point for the synthesis of novel chemical probes.
Targeting Moiety: The thiazole ring, given its history as a successful pharmacophore, can serve to direct the probe to a specific class of proteins or enzymes. nih.govexcli.de Thiazole derivatives have been shown to interact with a wide range of biological targets, including those involved in bacterial infections and cancer. acs.orgnih.gov
Reactive Handle: The ketone functional group in the butanone side chain is a versatile chemical handle. It can react selectively with hydrazide or aminooxy-functionalized reporter tags to form stable hydrazone or oxime linkages, respectively. This is a common and robust bioconjugation strategy used to label molecules for imaging or pull-down experiments.
For example, a probe based on this scaffold could be used to identify the cellular targets of a new class of thiazole-based antibiotics. By attaching a fluorescent dye, researchers could visualize the probe's localization within a bacterial cell. Alternatively, by attaching an affinity tag, they could isolate the protein(s) that the probe binds to, providing critical information about its mechanism of action. Similar butanone-containing structures, like 4-(phenylsulfanyl)butan-2-one, have been used to study inflammatory pathways, demonstrating the utility of this chemical motif in creating tools for biological research. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-Methylthiazol-4-yl)butan-2-one, and what analytical techniques are essential for confirming its structure?
- Synthetic Routes :
- Friedel-Crafts Acylation : Reacting 2-methylthiazole with a suitable acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone moiety .
- Thiazole Ring Functionalization : Starting from pre-formed thiazole derivatives, such as 4-(2-methylthiazol-4-yl)benzaldehyde, followed by chain elongation via Grignard or Wittig reactions to form the butanone backbone .
- Characterization Techniques :
- NMR Spectroscopy : Confirm regiochemistry and purity (¹H/¹³C NMR).
- Mass Spectrometry : Verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure using programs like SHELXL for precise bond-length and angle analysis .
Q. How does the thiazole ring influence the chemical reactivity of this compound in organic synthesis?
- Electron-Withdrawing Effects : The thiazole’s nitrogen and sulfur atoms decrease electron density at the 4-position, directing electrophilic substitutions (e.g., nitration) to specific sites .
- Coordination Chemistry : The thiazole’s lone pairs enable metal coordination, useful in catalysis or forming metal-organic frameworks (MOFs) .
- Stability : The aromatic thiazole enhances thermal stability, allowing reactions under elevated temperatures without decomposition .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across assay conditions?
- Assay Standardization : Use consistent buffer pH, temperature, and enzyme concentrations to minimize variability.
- Orthogonal Validation : Confirm activity via independent methods (e.g., fluorescence quenching and isothermal titration calorimetry) .
- Control Experiments : Test for nonspecific binding using mutated enzymes or competitive inhibitors to isolate target-specific effects .
Q. How can computational modeling enhance understanding of this compound’s binding mechanism to target enzymes?
- Molecular Docking : Predict binding poses using software like AutoDock Vina, referencing crystallographic data from SHELXL-refined structures .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over time (e.g., 100 ns trajectories) to assess stability and key residues (e.g., hydrogen bonds with catalytic sites) .
- Free Energy Calculations : Use MM/GBSA methods to quantify binding affinity and guide structure-activity relationship (SAR) studies .
Q. What parameters optimize synthetic yield of this compound while minimizing by-products?
- Catalyst Selection : Lewis acids (e.g., FeCl₃) improve acylation efficiency compared to Brønsted acids .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in Friedel-Crafts reactions, reducing side-product formation .
- Temperature Control : Gradual heating (50–70°C) prevents thiazole ring decomposition during prolonged reactions .
Methodological Guidance
Q. What are the key considerations for crystallizing this compound for X-ray diffraction studies?
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to modulate solubility and nucleation rates.
- Slow Evaporation : Allow gradual solvent removal at controlled humidity to grow large, defect-free crystals.
- Data Collection : Refine structures using SHELXL, leveraging its robust algorithms for handling twinning or disorder common in heterocyclic compounds .
Q. How can researchers validate the biological relevance of this compound’s enzyme inhibition in vitro?
- Dose-Response Curves : Calculate IC₅₀ values across multiple replicates to ensure reproducibility.
- Enzyme Kinetics : Perform Michaelis-Menten analyses to determine inhibition modality (competitive/non-competitive) .
- Cellular Assays : Test cytotoxicity and target engagement in cell lines overexpressing the enzyme (e.g., streptococcal hyaluronidase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
